molecular formula C7H9BrF2O2 B6617093 ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate CAS No. 1393569-59-9

ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate

Cat. No.: B6617093
CAS No.: 1393569-59-9
M. Wt: 243.05 g/mol
InChI Key: AGTQZPPQNHMMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a cyclopropyl ring, which is further connected to an acetate group. This compound is a colorless to slightly yellow liquid and is used in various chemical syntheses due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in the presence of a solvent like sulfolane. This reaction typically takes place at 100°C for about 12 hours, yielding the desired product with a 31% yield .

Industrial Production Methods: In industrial

Properties

IUPAC Name

ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2O2/c1-2-12-6(11)5(8)4-3-7(4,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTQZPPQNHMMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CC1(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.